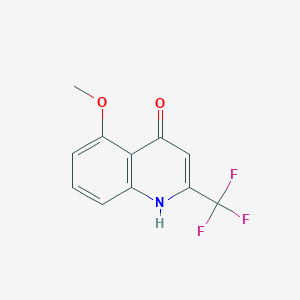![molecular formula C6H14Cl2CoN4-4 B14162327 2-Azanidylethyl-[2-(2-azanidylethylazanidyl)ethyl]azanide;dichlorocobalt CAS No. 15555-97-2](/img/structure/B14162327.png)
2-Azanidylethyl-[2-(2-azanidylethylazanidyl)ethyl]azanide;dichlorocobalt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azanidylethyl-[2-(2-azanidylethylazanidyl)ethyl]azanide;dichlorocobalt is a complex chemical compound that features a cobalt center coordinated with multiple azanidylethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azanidylethyl-[2-(2-azanidylethylazanidyl)ethyl]azanide;dichlorocobalt typically involves the reaction of cobalt salts with azanidylethyl ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and may require the use of solvents such as ethanol or methanol. The reaction conditions, including temperature and pH, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yield and purity, and may include additional steps such as purification through crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Azanidylethyl-[2-(2-azanidylethylazanidyl)ethyl]azanide;dichlorocobalt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different cobalt oxidation states.
Reduction: Reduction reactions can convert the cobalt center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the azanidylethyl groups are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction may produce cobalt(II) complexes. Substitution reactions can result in a variety of cobalt-ligand complexes.
Wissenschaftliche Forschungsanwendungen
2-Azanidylethyl-[2-(2-azanidylethylazanidyl)ethyl]azanide;dichlorocobalt has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including polymerization and oxidation reactions.
Biology: The compound is studied for its potential biological activity, including its interaction with biomolecules and its role in enzyme mimetics.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery and imaging.
Industry: The compound is used in industrial processes, including the production of fine chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Azanidylethyl-[2-(2-azanidylethylazanidyl)ethyl]azanide;dichlorocobalt involves its interaction with molecular targets through coordination chemistry. The cobalt center can interact with various substrates, facilitating chemical transformations. The pathways involved may include electron transfer, ligand exchange, and catalytic cycles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Azanidylethyl-[2-(2-azanidylethylazanidyl)ethyl]azanide;cobalt(II) chloride
- 2-Azanidylethyl-[2-(2-azanidylethylazanidyl)ethyl]azanide;cobalt(III) chloride
Uniqueness
2-Azanidylethyl-[2-(2-azanidylethylazanidyl)ethyl]azanide;dichlorocobalt is unique due to its specific coordination environment and the presence of multiple azanidylethyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not be suitable for.
Eigenschaften
CAS-Nummer |
15555-97-2 |
|---|---|
Molekularformel |
C6H14Cl2CoN4-4 |
Molekulargewicht |
272.04 g/mol |
IUPAC-Name |
2-azanidylethyl-[2-(2-azanidylethylazanidyl)ethyl]azanide;dichlorocobalt |
InChI |
InChI=1S/C6H14N4.2ClH.Co/c7-1-3-9-5-6-10-4-2-8;;;/h7-8H,1-6H2;2*1H;/q-4;;;+2/p-2 |
InChI-Schlüssel |
BUCXGKSGWABQLN-UHFFFAOYSA-L |
Kanonische SMILES |
C(C[N-]CC[N-]CC[NH-])[NH-].Cl[Co]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


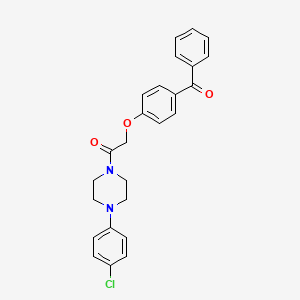
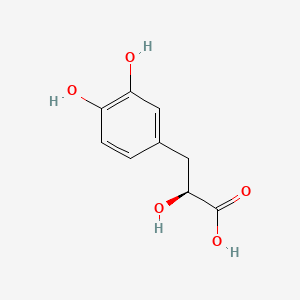
![tetracyclo[6.2.1.13,6.02,7]dodeca-2(7),4,9-triene](/img/structure/B14162262.png)
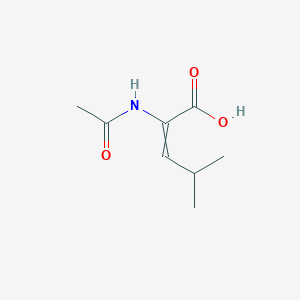
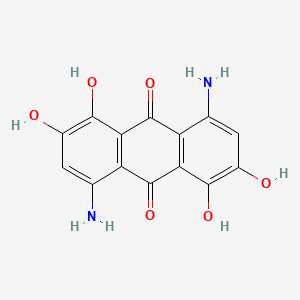
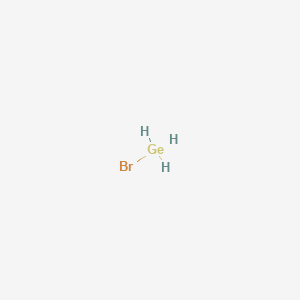
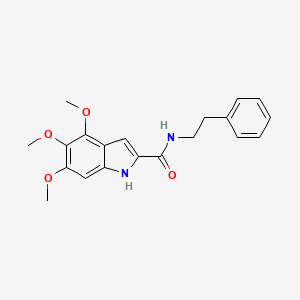
![tetracyclo[6.2.1.13,6.02,7]dodeca-2(7),4,9-triene](/img/structure/B14162290.png)
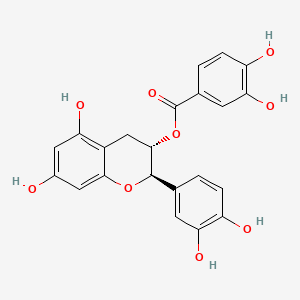


![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-ethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14162311.png)
![Ethyl 2-[2-[(5-carbamoylimidazol-4-ylidene)amino]hydrazinyl]acetate](/img/structure/B14162320.png)
